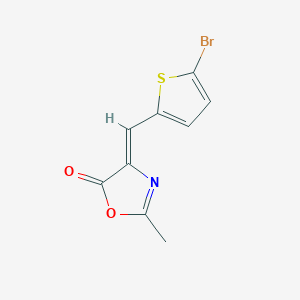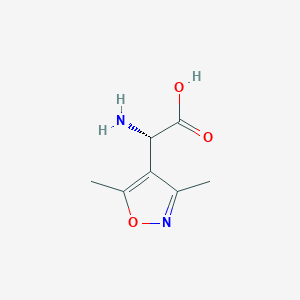
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid is a chiral amino acid derivative with a unique isoxazole ring structure. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylisoxazole.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoxazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound.
Applications De Recherche Scientifique
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid: The enantiomer of the (S)-form, with potentially different biological activities.
2-Amino-2-(3,5-dimethylisoxazol-4-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an acetic acid moiety.
3,5-Dimethylisoxazole-4-carboxylic acid: A related compound with a carboxylic acid group attached to the isoxazole ring.
Uniqueness
(S)-2-Amino-2-(3,5-dimethylisoxazol-4-yl)acetic acid is unique due to its specific chiral configuration and the presence of both an amino group and an isoxazole ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
BIWAEPJSMLOBJQ-LURJTMIESA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C(=NO1)C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


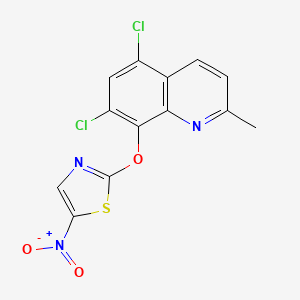
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
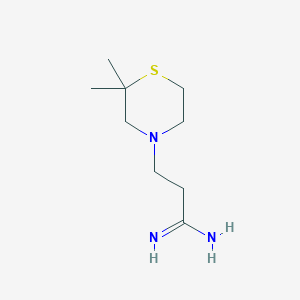
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
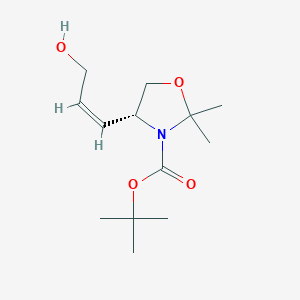
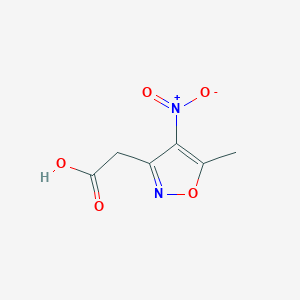
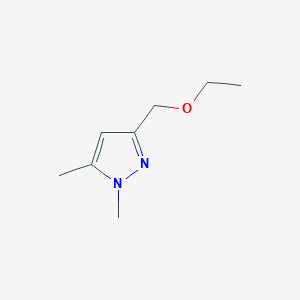


![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

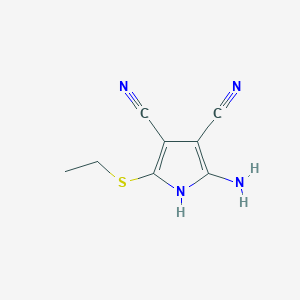
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
